1H and 13C NMR chemical shifts for 3-Bromo-9,9'-spirobi[fluoren]-2-amine
1H and 13C NMR chemical shifts for 3-Bromo-9,9'-spirobi[fluoren]-2-amine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-9,9'-spirobi[fluoren]-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-9,9'-spirobi[fluoren]-2-amine. In the absence of direct experimental data in publicly available literature, this document serves as a predictive framework, grounded in fundamental NMR principles and data from analogous structures. It is designed to aid researchers in the identification, characterization, and quality control of this complex heterocyclic compound.
Introduction: The 9,9'-Spirobi[fluorene] Scaffold
The 9,9'-spirobi[fluorene] (SBF) core is a fascinating three-dimensional structure characterized by two orthogonal fluorene moieties linked through a central sp³-hybridized carbon atom. This unique arrangement imparts significant rigidity and hinders intermolecular packing, properties that have made SBF derivatives highly valuable in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds in medicinal chemistry. The functionalization of the SBF core, as in 3-Bromo-9,9'-spirobi[fluoren]-2-amine, allows for the fine-tuning of its electronic and photophysical properties. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose.
Molecular Structure and Symmetry Analysis
To facilitate a clear discussion of the NMR spectra, a standardized numbering system for 3-Bromo-9,9'-spirobi[fluoren]-2-amine is essential. The structure and atom numbering are presented below.
Caption: Molecular structure of 3-Bromo-9,9'-spirobi[fluoren]-2-amine with IUPAC numbering.
The substitution on one fluorene unit at the 2- and 3-positions removes all planes of symmetry. Consequently, all fourteen aromatic protons and all twenty-four aromatic carbons are chemically non-equivalent. The spiro-carbon (C9) is also unique. This low symmetry predicts a complex spectrum with a total of 15 distinct proton signals (14 aromatic, 1 for NH₂) and 25 distinct carbon signals.
Predicted ¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will be complex. The chemical shifts are governed by the electronic effects of the substituents and the anisotropic effect of the aromatic rings.
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Substituent Effects on Ring A (Substituted Fluorene):
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Amine (-NH₂ at C2): The amino group is a powerful electron-donating group (EDG) via resonance (+R effect), which significantly shields the ortho (C1, C3) and para (C7) positions. This shielding effect will cause the corresponding protons (H1) to shift upfield (to a lower ppm value).
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Bromine (-Br at C3): Bromine is an electron-withdrawing group (EWG) via its inductive effect (-I), which deshields nearby protons. Its weak +R effect is generally overridden by the stronger inductive pull. This will cause protons on the same ring, particularly the adjacent H4, to shift downfield (to a higher ppm value).
-
Combined Effects:
-
H1: Expected to be significantly shielded by the ortho -NH₂ group, appearing at a relatively low chemical shift for an aromatic proton, likely in the δ 6.8-7.2 ppm range. It should appear as a doublet.
-
H4: Influenced by the deshielding -I effect of the adjacent -Br group. It is expected to be a singlet (or a very narrow doublet from meta-coupling) and shifted downfield, likely in the δ 7.8-8.1 ppm range.
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H5, H6, H7, H8: These protons form a separate four-spin system. Their shifts will be closer to those of a standard fluorene but modulated by the distant substituents. H8 is likely to be the most downfield of this set due to its proximity to the adjacent benzene ring's anisotropic field.
-
-
-
Protons on Ring B (Unsubstituted Fluorene):
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The protons H1' through H8' will resemble the spectrum of the parent 9,9'-spirobi[fluorene]. Due to the orthogonal arrangement, these protons will experience the magnetic anisotropy of the substituted ring, leading to slight deviations from a perfectly symmetrical pattern. Generally, protons closer to the spiro center and the adjacent ring (H1', H8', H1, H8) are the most deshielded and appear at the lowest field.[1]
-
-
Amine Protons (-NH₂):
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The two protons of the amino group will give rise to a single peak. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature.[2] It is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. In a non-protic solvent like CDCl₃, it might appear between δ 3.5-5.0 ppm.
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Predicted ¹³C NMR Spectrum Analysis
A total of 25 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
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Spiro Carbon (C9): This is a unique sp³-hybridized quaternary carbon. Based on data for similar spirobifluorene structures, its resonance is expected in the δ 60-70 ppm range.
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Substituted Fluorene Carbons (C1-C8, C4a, C5a, C9a):
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C2 (bearing -NH₂): The direct attachment to the electronegative nitrogen atom and the +R effect will cause a significant downfield shift, placing this signal in the δ 145-150 ppm range.
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C3 (bearing -Br): The carbon directly attached to bromine is subject to the "heavy atom effect," which typically causes an upfield shift. This signal is predicted to be in the δ 110-120 ppm range.[3]
-
C1 and C4a: These carbons are ortho and para to the -NH₂ group, respectively, and will be strongly shielded (shifted upfield) by its +R effect.
-
Quaternary Carbons: The bridgehead carbons (C4a, C5a, C9a) and the other quaternary carbons will have chemical shifts in the δ 130-155 ppm range, typical for aromatic quaternary carbons.
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Unsubstituted Fluorene Carbons (C1'-C8', C4a', C5a', C9a'):
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These twelve carbons will show a pattern similar to that of the parent SBF. Due to symmetry in this half of the molecule, some signals may be close in chemical shift but should remain technically distinct. The chemical shifts will generally fall within the δ 120-155 ppm range.[4]
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Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts for 3-Bromo-9,9'-spirobi[fluoren]-2-amine. These are estimates and should be used as a guide for spectral assignment.
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H1 | 6.8 - 7.2 | d | 110 - 118 |
| -NH₂ | 3.5 - 5.0 | br s | - |
| C2 | - | - | 145 - 150 |
| C3 | - | - | 110 - 120 |
| H4 | 7.8 - 8.1 | s | 120 - 128 |
| H5-H8 | 7.2 - 7.9 | m | 120 - 130 |
| H1'-H8' | 7.2 - 8.0 | m | 120 - 130 |
| C9 (Spiro) | - | - | 60 - 70 |
| Quaternary C | - | - | 130 - 155 |
Experimental Protocols for Structural Verification
To obtain high-quality, unambiguous data for 3-Bromo-9,9'-spirobi[fluoren]-2-amine, a systematic approach combining 1D and 2D NMR experiments is required.
Sample Preparation
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Solvent Selection: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue. Be aware that chemical shifts can be solvent-dependent.[5][6]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Ensure the solution is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[7][8]
NMR Data Acquisition Workflow
Caption: Recommended workflow for NMR data acquisition and analysis.
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¹H NMR: Acquire a standard 1D proton spectrum to observe the overall proton distribution and integration.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
gCOSY (Gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is essential for identifying the connectivity of protons within each aromatic ring.[9]
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the unambiguous assignment of all protonated carbons.[10]
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will be crucial for assigning the quaternary carbons by observing their correlations to nearby protons and for linking the different proton spin systems together.[11]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding. This can help differentiate between protons on the substituted and unsubstituted fluorene rings that may be in close spatial proximity due to the spiro-linkage.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Bromo-9,9'-spirobi[fluoren]-2-amine are predicted to be complex due to the molecule's low symmetry. The chemical shifts will be significantly influenced by the strong electron-donating amino group and the electron-withdrawing bromo substituent. This guide provides a robust predictive framework for the expected chemical shifts and multiplicities. For definitive structural confirmation, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, and particularly HMBC, is indispensable. The methodologies and predictive data herein should serve as a valuable resource for any scientist working with this or structurally related compounds.
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